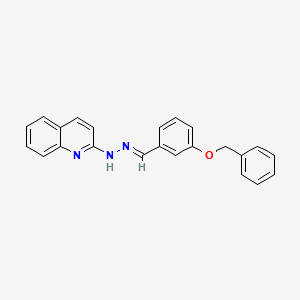
2,5-dichloro-N-(2-methoxybenzyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(2-methoxybenzyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields. In
作用机制
The mechanism of action of 2,5-dichloro-N-(2-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. Additionally, 2,5-dichloro-N-(2-methoxybenzyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
2,5-dichloro-N-(2-methoxybenzyl)benzamide has a variety of biochemical and physiological effects, including anti-tumor and neuroprotective properties. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been studied as a potential treatment for a variety of different types of cancer. Additionally, 2,5-dichloro-N-(2-methoxybenzyl)benzamide has been shown to protect neurons from oxidative stress and other forms of damage, making it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2,5-dichloro-N-(2-methoxybenzyl)benzamide in lab experiments is its well-documented anti-tumor and neuroprotective properties. This compound has been extensively studied in a variety of different contexts, making it a valuable tool for researchers in a number of different fields. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of 2,5-dichloro-N-(2-methoxybenzyl)benzamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of different future directions for research on 2,5-dichloro-N-(2-methoxybenzyl)benzamide. One potential area of research is the development of new cancer treatments based on this compound. Additionally, researchers may continue to study the neuroprotective properties of 2,5-dichloro-N-(2-methoxybenzyl)benzamide, with the goal of developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, researchers may continue to investigate the mechanism of action of this compound, with the goal of understanding how it works at a molecular level.
合成方法
The synthesis method for 2,5-dichloro-N-(2-methoxybenzyl)benzamide involves the reaction of 2,5-dichlorobenzoic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using standard chromatography techniques.
科学研究应用
2,5-dichloro-N-(2-methoxybenzyl)benzamide has been used in a variety of scientific research applications, including studies on cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anti-tumor properties, and has been studied as a potential treatment for a variety of different types of cancer. Additionally, 2,5-dichloro-N-(2-methoxybenzyl)benzamide has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2,5-dichloro-N-[(2-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-10(14)9-18-15(19)12-8-11(16)6-7-13(12)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHBRUZBRRKCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)


![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)

![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)


